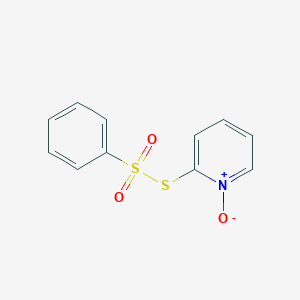
S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate is a chemical compound known for its unique structural properties and reactivity It belongs to the class of sulfonothioates, which are characterized by the presence of a sulfonothioate group (–SO2S–) attached to an aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate typically involves the reaction of pyridine-2-thiol with benzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which subsequently reacts with the thiol group to form the desired sulfonothioate compound. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the deprotonation of the thiol group and promote the nucleophilic attack on the sulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonothioate group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides
Reduction: Thiols, sulfides
Substitution: Various substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate involves its ability to undergo nucleophilic substitution and redox reactions. The sulfonothioate group can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. Additionally, the compound can participate in redox reactions, altering its oxidation state and forming various reactive intermediates. These properties make it a versatile reagent in chemical transformations and biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-(1-Oxo-1lambda~5~-pyridin-2-yl) butanethioate
- S-(1-Oxo-1lambda~5~-pyridin-2-yl) ethanethioate
- S-(1-Oxo-1lambda~5~-pyridin-2-yl) methanethioate
Uniqueness
S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other sulfonothioates
Eigenschaften
CAS-Nummer |
677342-05-1 |
|---|---|
Molekularformel |
C11H9NO3S2 |
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
2-(benzenesulfonylsulfanyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H9NO3S2/c13-12-9-5-4-8-11(12)16-17(14,15)10-6-2-1-3-7-10/h1-9H |
InChI-Schlüssel |
ONRQPKBEYHAENY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)SC2=CC=CC=[N+]2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)](/img/structure/B12524932.png)
![2-(4-{[(1H-Benzimidazol-2-yl)methyl][(8S)-5,6,7,8-tetrahydroquinolin-8-yl]amino}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12524941.png)
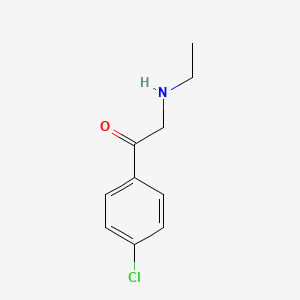
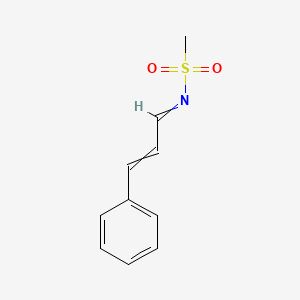
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
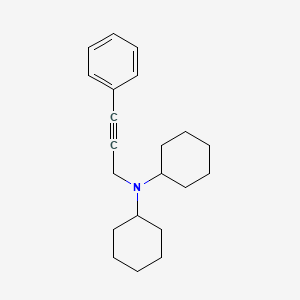
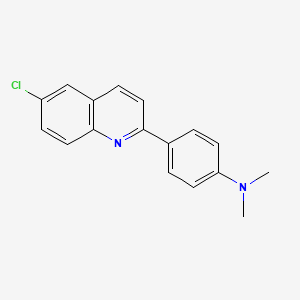


![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)

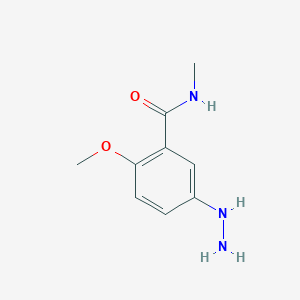
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
